![molecular formula C15H13N3O3S B11173669 N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11173669.png)
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C15H13N3O3S. It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a cyanophenyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and pressure, to improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the cyanophenyl group can interact with hydrophobic pockets in receptors, modulating their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-aminophenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both a cyanophenyl group and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[4-[(4-cyanophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O3S/c1-11(19)17-13-6-8-15(9-7-13)22(20,21)18-14-4-2-12(10-16)3-5-14/h2-9,18H,1H3,(H,17,19) |
InChI Key |
DKBKARWSUVAFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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